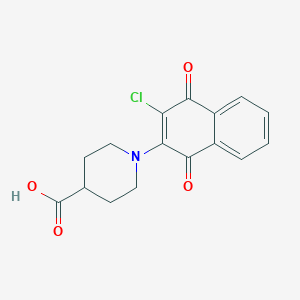

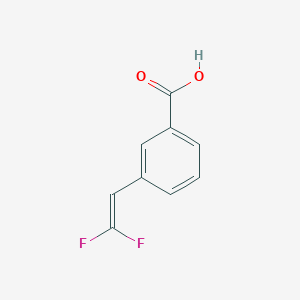

1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

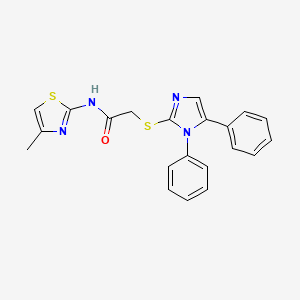

This compound is a type of organic compound known as naphthoquinones . It belongs to the class of organic compounds that contain a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1,4-dione (quinone) . It is a useful research compound.

Synthesis Analysis

The synthesis of this compound involves the reaction of uracil or its derivatives with 2,3-dichloro-1,4-naphthoquinone . This results in the formation of 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-5-substituted-1H-pyrimidine-2,4-diones .Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR, 1H and 13C NMR, and mass spectroscopy data . The molecular formula is C16H15ClN2O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of uracil or its derivatives with 2,3-dichloro-1,4-naphthoquinone . This results in the formation of 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-5-substituted-1H-pyrimidine-2,4-diones .Physical and Chemical Properties Analysis

The physical form of this compound is solid . Unfortunately, the search results do not provide more detailed information about the physical and chemical properties of this compound.Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, it might be interesting to investigate its potential antiviral, anticancer, and/or antimicrobial activity . Additionally, the development of new agents retaining the core 1,4-naphthoquinone moiety could lead to various biological effects .

Mechanism of Action

Target of Action

It’s known that the compound exhibits potent antibacterial activity , suggesting that it likely targets key proteins or enzymes essential for bacterial growth and survival.

Mode of Action

The exact mode of action of this compound remains to be fully elucidated. It’s known that the compound is a pyrimidine analog carrying a 1,4-naphthoquinone and uracil moiety . These moieties are known to interact with the synthesis and function of nucleic acids , which could potentially disrupt bacterial DNA replication or RNA transcription, leading to bacterial death.

Biochemical Pathways

The compound may affect the biochemical pathways related to nucleic acid synthesis in bacteria, given its structural similarity to uracil, a building block for RNA and DNA . Disruption of these pathways could lead to impaired bacterial growth and proliferation.

Pharmacokinetics

Its potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its bacterial targets effectively .

Result of Action

The compound exhibits potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 1.0 μg/mL, comparable to that of the clinically useful antibacterial drug gentamicin . This suggests that the compound is effective in inhibiting bacterial growth and survival.

Biochemical Analysis

Biochemical Properties

It is known that the compound might possess biological activity

Cellular Effects

Preliminary studies suggest that the compound might have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c17-12-13(18-7-5-9(6-8-18)16(21)22)15(20)11-4-2-1-3-10(11)14(12)19/h1-4,9H,5-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNPIBRUVOVNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

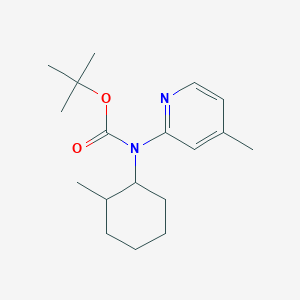

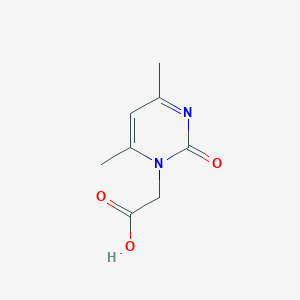

![5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785341.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)

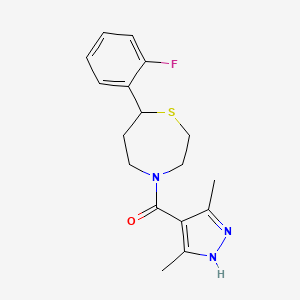

![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)